4-Chloro-5-(chlorosulfonyl)-2-methoxybenzoic acid
Overview
Description
4-Chloro-5-(chlorosulfonyl)-2-methoxybenzoic acid (4-Cl-5-ClS-2-MOBA) is a novel molecule that has recently been studied for its potential applications in various scientific research areas. It is a chlorosulfonyl derivative of 2-methoxybenzoic acid, a compound that has been used in the synthesis of a variety of organic compounds. 4-Cl-5-ClS-2-MOBA has been found to possess a range of interesting properties, including a low melting point, low volatility, high solubility in most organic solvents, and the ability to form stable complexes with metal ions. These properties have made the compound attractive for use in a variety of scientific research applications.
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
A study by Kumar et al. (2013) explored the synthesis of 1,3,4-oxadiazole derivatives containing 5-chloro-2-methoxy benzohydrazide moiety, derived from 5-chloro-2-methoxybenzoate. These compounds exhibited notable antibacterial and antifungal activities, indicating potential applications in antimicrobial drug development (Kumar et al., 2013).
Solubility and Chemical Analysis
Research by Hart et al. (2015) focused on the solubility of various compounds, including 4-chloro-2-methoxybenzoic acid, in 2-methoxyethanol. This study contributes to understanding the solubility characteristics of these compounds, essential for their application in various chemical processes (Hart et al., 2015).
Spectroscopic Analysis
Poiyamozhi et al. (2012) conducted a detailed spectroscopic analysis of 4-amino-5-chloro-2-methoxybenzoic acid, including FTIR, FT-Raman, UV, and NMR studies. Their research provides insights into the structural and electronic properties of this compound, relevant for its potential applications in material science and pharmaceuticals (Poiyamozhi et al., 2012).
Molluscicidal Agent Synthesis
A study by Duan et al. (2014) describes the synthesis of a compound derived from 5-chlorosalicylic acid incorporating a 4-methoxybenzoate moiety, demonstrating significant molluscicidal effects. This research suggests potential applications in pest control (Duan et al., 2014).
Metabolite Synthesis and Detection
Maurich et al. (1994) synthesized a metabolite of metoclopramide from 4-amino-5-chloro-2-methoxybenzoic acid, underlining the importance of this compound in pharmacokinetic studies and drug metabolism research (Maurich et al., 1994).
Complex Formation with Metal Ions
Research by Ferenc et al. (2006) explored the complex formation of 4-chloro-2-methoxybenzoic acid with various metal ions. These complexes have implications in materials science, particularly in the development of new materials with specific magnetic or catalytic properties (Ferenc et al., 2006).
properties
IUPAC Name |
4-chloro-5-chlorosulfonyl-2-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O5S/c1-15-6-3-5(9)7(16(10,13)14)2-4(6)8(11)12/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGQSUTYQMJRNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441185 | |
Record name | 4-Chloro-5-(chlorosulfonyl)-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-(chlorosulfonyl)-2-methoxybenzoic acid | |
CAS RN |
57479-73-9 | |
Record name | 4-Chloro-5-(chlorosulfonyl)-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-5-(chlorosulfonyl)-2-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.